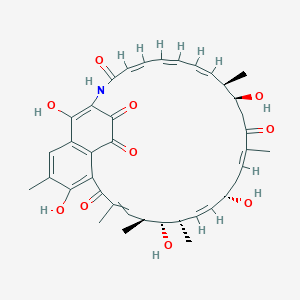
Trichosporin B-V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Trichosporin B-V” is a peptaibol, a type of peptide that contains the non-standard amino acid alpha-aminoisobutyric acid (Aib) and an alcohol at its C-terminus. Peptaibols are known for their strong helix-promoting properties, which predispose them to form helical bundles in biological membranes . This compound is a group of stereoisomers with the chemical formula C₉₁H₁₅₁N₂₃O₂₄ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptaibols like “Trichosporin B-V” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptaibols may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms that express the peptide. This method can be more cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Peptaibols like “Trichosporin B-V” can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of smaller peptide fragments, while reduction can result in the cleavage of disulfide bonds .
Applications De Recherche Scientifique
Peptaibols, including “Trichosporin B-V,” have various scientific research applications:
Chemistry: Used as models for studying peptide synthesis and structure.
Biology: Investigated for their role in membrane interactions and antimicrobial properties.
Medicine: Potential therapeutic agents due to their antimicrobial and antiplasmodial activities.
Industry: Used in the development of new materials and as bioactive agents in agriculture
Mécanisme D'action
The mechanism of action of peptaibols involves their interaction with biological membranes. The strong helix-promoting properties of Aib residues allow these peptides to form helical bundles that insert into membranes, disrupting their integrity. This can lead to cell lysis and death, making peptaibols effective antimicrobial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alamethicin: Another peptaibol with similar helical properties and membrane-disrupting activity.
Trichorzins: Peptaibols with variations in amino acid sequences but similar structural features.
Harzianins: Peptaibols with different terminal modifications but comparable biological activities
Uniqueness
“Trichosporin B-V” is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple Aib residues enhances its helical structure and membrane interaction capabilities .
Propriétés
Numéro CAS |
107426-95-9 |
|---|---|
Formule moléculaire |
C91H151N23O24 |
Poids moléculaire |
1951.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide |
InChI |
InChI=1S/C91H151N23O24/c1-27-48(6)65(105-80(135)86(15,16)108-71(126)57(37-40-62(94)119)103-79(134)88(19,20)112-81(136)89(21,22)107-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-77(132)85(13,14)106-52(10)116)75(130)111-84(11,12)76(131)95-44-63(120)100-58(42-46(2)3)72(127)109-91(25,26)83(138)114-41-31-34-59(114)73(128)104-64(47(4)5)74(129)110-90(23,24)82(137)113-87(17,18)78(133)102-56(36-39-61(93)118)70(125)101-55(35-38-60(92)117)69(124)99-54(45-115)43-53-32-29-28-30-33-53/h28-30,32-33,46-51,54-59,64-65,115H,27,31,34-45H2,1-26H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,120)(H,101,125)(H,102,133)(H,103,134)(H,104,128)(H,105,135)(H,106,116)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,130)(H,112,136)(H,113,137)/t48-,49-,50-,51-,54?,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
Clé InChI |
CZVJZNUEMWYEAB-DKOFGDBXSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Séquence |
XAAAXXQXIXGLXPVXXQQF |
Synonymes |
trichosporin B-V |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)



![N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B218120.png)
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)

